molecular formula C6H7N5 B12828304 2-Amino-1-methyl-4,5-dihydro-1H-imidazole-4,5-dicarbonitrile CAS No. 644996-56-5

2-Amino-1-methyl-4,5-dihydro-1H-imidazole-4,5-dicarbonitrile

Cat. No.: B12828304
CAS No.: 644996-56-5
M. Wt: 149.15 g/mol
InChI Key: IDDZTXDWVABNBA-UHFFFAOYSA-N
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Description

2-Amino-1-methyl-4,5-dihydro-1H-imidazole-4,5-dicarbonitrile is a heterocyclic compound that belongs to the imidazole family. Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and other industrial fields due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-methyl-4,5-dihydro-1H-imidazole-4,5-dicarbonitrile typically involves the cyclization of amido-nitriles. One method involves the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can include a variety of functional groups such as arylhalides and heterocycles .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar cyclization techniques with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-methyl-4,5-dihydro-1H-imidazole-4,5-dicarbonitrile can undergo various chemical reactions, including:

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include acyl or sulfonyl chlorides in the presence of triethylamine (TEA) . The reaction conditions can vary depending on the desired product and the specific reaction being performed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, heating compounds with acyl or sulfonyl chloride can lead to products substituted at the nitrogen atom of the imine moiety and the N-1 position of the imidazole ring .

Scientific Research Applications

2-Amino-1-methyl-4,5-dihydro-1H-imidazole-4,5-dicarbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-1-methyl-4,5-dihydro-1H-imidazole-4,5-dicarbonitrile involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the application. For example, in medicinal chemistry, it may interact with enzymes or receptors to exert its therapeutic effects.

Comparison with Similar Compounds

Properties

CAS No.

644996-56-5

Molecular Formula

C6H7N5

Molecular Weight

149.15 g/mol

IUPAC Name

2-amino-1-methyl-4,5-dihydroimidazole-4,5-dicarbonitrile

InChI

InChI=1S/C6H7N5/c1-11-5(3-8)4(2-7)10-6(11)9/h4-5H,1H3,(H2,9,10)

InChI Key

IDDZTXDWVABNBA-UHFFFAOYSA-N

Canonical SMILES

CN1C(C(N=C1N)C#N)C#N

Origin of Product

United States

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